Methyl 4-chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl ester group at the 3-position, a chlorine atom at the 4-position, and an o-tolyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Methyl 4-chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and providing anti-inflammatory effects.
Comparison with Similar Compounds
- 4-Chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid
- Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate
- Methyl 4-bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylate
Comparison: Methyl 4-chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both a chlorine atom and an o-tolyl group, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
methyl 4-chloro-1-(2-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-5-3-4-6-10(8)15-7-9(13)11(14-15)12(16)17-2/h3-7H,1-2H3 |
InChI Key |
PKMRGGMXHZPRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C(=O)OC)Cl |
Origin of Product |
United States |
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